Boc Protection Orthogonality: Enabling Complex Multi-Step Synthesis
Tert-butyl 2-ethylhydrazinecarboxylate, like its close analog tert-butyl carbazate, benefits from the acid-labile tert-butoxycarbonyl (Boc) protecting group. This group is orthogonal to base-labile protecting groups such as Fmoc and Cbz, allowing for sequential deprotection strategies in complex molecule synthesis . While tert-butyl carbazate lacks the N-ethyl substituent, this orthogonality is a class-level property of Boc-protected hydrazines, enabling their use in multi-step solid-phase peptide synthesis and multicomponent reactions where chemoselectivity is paramount [1].
| Evidence Dimension | Orthogonality of Protecting Groups |
|---|---|
| Target Compound Data | Boc group stable to base, cleaved by acid (TFA or HCl) |
| Comparator Or Baseline | Fmoc/Cbz groups: stable to acid, cleaved by base |
| Quantified Difference | Not applicable (qualitative orthogonal relationship) |
| Conditions | Standard peptide synthesis deprotection conditions |
Why This Matters
For procurement, this ensures compatibility with established orthogonal protecting group schemes, a prerequisite for the assembly of complex, functionalized molecules where generic hydrazines would lead to side reactions.
- [1] Patil, P., Khoury, K., Herdtweck, E., & Dömling, A. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. ACS Combinatorial Science, 19(3), 193–198. https://doi.org/10.1021/acscombsci.7b00009 View Source
